GW6471

Description

Properties

CAS No. |

436159-64-7; 880635-03-0 |

|---|---|

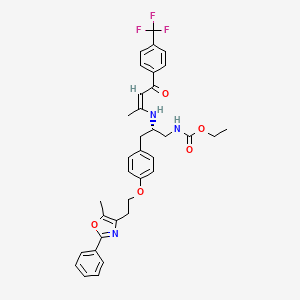

Molecular Formula |

C35H36F3N3O5 |

Molecular Weight |

635.684 |

IUPAC Name |

ethyl N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]carbamate |

InChI |

InChI=1S/C35H36F3N3O5/c1-4-44-34(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)45-19-18-31-24(3)46-33(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1 |

InChI Key |

UEPVEQWUZJXOKB-DYQICHDWSA-N |

SMILES |

CCOC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of GW6471: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for GW6471, a potent antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its molecular interactions, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Competitive Antagonism of PPARα

This compound functions as a selective antagonist of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, energy homeostasis, and inflammation. The primary mechanism of this compound involves direct binding to the ligand-binding domain (LBD) of PPARα. This interaction competitively inhibits the binding of endogenous and synthetic agonists, thereby preventing the activation of the receptor.

Upon binding, this compound induces a conformational change in the PPARα LBD that is distinct from the conformational change induced by agonists. This altered conformation disrupts the formation of a functional transcription activation complex. Specifically, this compound's binding sterically hinders the recruitment of co-activator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and CREB-binding protein (CBP), which are essential for the initiation of target gene transcription.

Instead of promoting co-activator binding, the this compound-bound PPARα receptor complex preferentially recruits co-repressor proteins, such as the Nuclear Receptor Co-repressor (NCoR) and the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[1][2][3][4] This active recruitment of co-repressors leads to the silencing of PPARα target genes. Structurally, this compound adopts a U-shaped configuration within the receptor's binding pocket, which obstructs the charge clamp required for co-activator interaction and creates a surface favorable for co-repressor binding.[3]

Recent studies have also suggested that this compound may exhibit affinity for PPARγ, indicating a potential dual PPARα/γ antagonist activity.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the antagonist activity of this compound.

| Parameter | Value | Species/System | Assay Type | Reference |

| IC50 | 0.24 μM | Not specified | Cell-based reporter assay (inhibition of GW409544-induced PPARα activation) | [1][2][3][7] |

| EC50 | 2.1 μM | Human | Airway organoids (inhibition of SARS-CoV-2 infection) | [1][2] |

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway of PPARα and the inhibitory effect of this compound.

Cellular and In Vivo Effects

The antagonism of PPARα by this compound translates into significant cellular and physiological effects, which have been primarily investigated in the context of cancer biology.

-

Inhibition of Cell Viability and Proliferation: this compound has been shown to dose-dependently inhibit the viability of various cancer cell lines, including renal cell carcinoma and breast cancer stem cells.[7][8][9][10]

-

Induction of Apoptosis and Cell Cycle Arrest: The anti-proliferative effects of this compound are associated with the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1][2][8]

-

Metabolic Reprogramming: As a modulator of a key metabolic regulator, this compound can influence cellular metabolism. In kidney cancer cells, it has been shown to attenuate fatty acid oxidation and block enhanced glycolysis.[11]

-

Anti-Tumor Activity in Vivo: In preclinical xenograft mouse models, intraperitoneal administration of this compound has been demonstrated to attenuate the growth of renal cell carcinoma tumors with minimal toxicity.[7][11] These anti-tumor effects are associated with the downregulation of on-target markers like c-Myc.[7][11]

Key Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a variety of in vitro and in vivo experimental protocols.

Cell-Based Reporter Gene Assay

-

Objective: To quantify the antagonist activity of this compound against PPARα.

-

Methodology:

-

Cells (e.g., HEK293T or a relevant cell line) are co-transfected with expression vectors for PPARα and its heterodimeric partner, the Retinoid X Receptor (RXR).

-

A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE) is also co-transfected.

-

Cells are treated with a known PPARα agonist (e.g., GW409544 or WY14,643) to induce reporter gene expression.

-

Concurrently, cells are treated with varying concentrations of this compound.

-

After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of the agonist-induced luciferase activity.

-

Cell Viability (MTT) Assay

-

Objective: To assess the effect of this compound on the viability and proliferation of cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours).[7]

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells (e.g., Caki-1 renal cell carcinoma cells) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[7][11]

-

Tumors are allowed to grow to a palpable size (e.g., ~5 mm in diameter).[7][11]

-

Mice are then randomized into treatment and control groups.

-

The treatment group receives regular intraperitoneal injections of this compound (e.g., 20 mg/kg body weight every other day for 4 weeks).[7][11] The control group receives a vehicle solution.

-

Tumor volume is measured periodically throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting for target proteins like c-Myc).[7]

-

Animal weight and general health are monitored to assess toxicity.[7]

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing the antagonist activity of a compound like this compound.

This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research will continue to delineate its precise interactions and potential therapeutic applications.

References

- 1. rndsystems.com [rndsystems.com]

- 2. GW 6471 | PPARα | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | PPARα antagonist | TargetMol [targetmol.com]

- 5. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GW6471 in Elucidating Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor that governs the transcription of genes involved in lipid and glucose metabolism, and inflammation. This technical guide provides an in-depth overview of the utility of this compound as a chemical probe to investigate metabolic pathways. It details the mechanism of action of this compound, summarizes its effects on various metabolic processes with quantitative data, provides detailed experimental protocols for its use in key assays, and visualizes its role in signaling pathways and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of metabolic diseases and cancer metabolism.

Introduction to this compound

This compound is a synthetic, non-agonist ligand of PPARα that acts as a competitive antagonist. Its high affinity and specificity for PPARα make it an invaluable tool for dissecting the physiological and pathophysiological roles of this receptor. By inhibiting the transcriptional activity of PPARα, this compound allows for the investigation of metabolic processes that are under the control of this key metabolic regulator.

Chemical Properties of this compound:

| Property | Value |

| Formula | C₃₅H₃₆F₃N₃O₄ |

| Molecular Weight | 619.67 g/mol |

| CAS Number | 880635-03-0 |

| Solubility | Soluble to 75 mM in DMSO and to 10 mM in ethanol.[1] |

Mechanism of Action

This compound exerts its antagonistic effects by binding to the ligand-binding domain (LBD) of PPARα. This binding event prevents the conformational changes necessary for the recruitment of coactivator proteins. Instead, this compound enhances the binding affinity of the PPARα LBD to corepressor proteins such as SMRT and NCoR[1][2]. This corepressor recruitment leads to the transcriptional repression of PPARα target genes.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on PPARα have been quantified in various experimental systems.

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ | Cell-based reporter assay | 0.24 µM | [1][2][3] |

Table 1: In Vitro Effects of this compound on Cell Viability and Metabolism

| Cell Line | Treatment Concentration | Duration | Effect | Quantitative Change | Reference |

| MDA-MB-231 (Breast Cancer) | 4-16 µM | 72 h | Reduced cell viability | Significant reduction at all concentrations | [4] |

| Caki-1 (Renal Cell Carcinoma) | 12.5-100 µM | 72 h | Reduced cell viability | Dose-dependent reduction | [3] |

| 786-O (Renal Cell Carcinoma) | 12.5-100 µM | 72 h | Reduced cell viability | Dose-dependent reduction | [3] |

| Caki-1 and 786-O (RCC) | 25 µM | 24 h | Decreased lactate (B86563) levels | Significant decrease | [5][6] |

| Glioblastoma Stem Cells | 8 µM (normoxia), 16 µM (hypoxia) | - | Reduced lipid droplets | Strong reduction | [7] |

| MDA-MB-231 Mammospheres | 8 µM | - | Reduced cholesterol | Significant reduction | [4][8] |

Table 2: In Vivo Effects of this compound on Tumor Growth

| Animal Model | Cancer Type | Dosage | Treatment Schedule | Effect | Quantitative Change | Reference |

| Nude (Nu/Nu) mice | Renal Cell Carcinoma (Caki-1 xenograft) | 20 mg/kg | Intraperitoneally, every other day for 4 weeks | Attenuated tumor growth | Significant difference compared to vehicle | [3][5] |

| PPARA-humanized mice | Diet-induced obesity and NASH | 10 mg/kg | Gavage, daily for 8 weeks (therapeutic) | Improved obesity and NASH | Significant reduction in body weight and liver triglycerides | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study metabolic pathways.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies investigating the effect of this compound on cancer cell viability.[4]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere for 72 hours.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 4, 8, 16 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Gene Expression Analysis (qRT-PCR)

This protocol outlines the steps to measure changes in the expression of PPARα target genes following this compound treatment.[4]

Materials:

-

Cells treated with this compound (as described in 4.1)

-

TRIzol reagent

-

RNA extraction kit (e.g., NucleoSpin RNA II)

-

Reverse transcriptase (e.g., SuperScript II)

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., CPT1, ACOX1) and a housekeeping gene (e.g., β-actin, GAPDH)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Lyse the cells with TRIzol and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 0.5-1 µg of total RNA using a reverse transcriptase.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction by mixing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.

-

Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blot Analysis

This protocol is for detecting changes in protein levels of PPARα and its downstream targets.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PPARα, anti-CPT1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize it to the loading control (e.g., β-actin).

In Vivo Xenograft Mouse Model

This protocol describes a subcutaneous xenograft model to assess the anti-tumor activity of this compound.[3][5]

Materials:

-

Immunocompromised mice (e.g., Nude mice)

-

Cancer cells (e.g., Caki-1)

-

Matrigel

-

This compound

-

Vehicle (e.g., 4% DMSO in PBS)

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ Caki-1 cells) mixed with Matrigel into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~5 mm in diameter).

-

Treatment: Randomly assign mice to treatment groups (vehicle control and this compound). Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection every other day.

-

Tumor Measurement: Measure the tumor volume with calipers every few days.

-

Endpoint: Continue the treatment for a predefined period (e.g., 4 weeks) or until the tumors in the control group reach a certain size.

-

Data Analysis: Compare the tumor growth curves between the vehicle- and this compound-treated groups.

Visualizing Workflows and Pathways

Experimental Workflow: Investigating this compound's Effect on Fatty Acid Oxidation

Signaling Pathway: this compound's Impact on Cholesterol Metabolism

In some contexts, PPARα activation can influence cholesterol biosynthesis. This compound, by inhibiting PPARα, can modulate this pathway. For example, in certain models of hypercholesterolemia, PPARα cooperates with SREBP2 to drive the expression of cholesterol biosynthesis genes; this compound can disrupt this interaction.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid oxidation assay [protocols.io]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.cn [abcam.cn]

The Impact of GW6471 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), on gene expression. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways involved.

Introduction to this compound

This compound is a small molecule that acts as a competitive antagonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation. With an IC50 value of 0.24 μM, this compound effectively inhibits the transcriptional activity of PPARα.[1][2][3][4][5] Its mechanism of action involves enhancing the recruitment of corepressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor), to the PPARα ligand-binding domain.[1][3][5] This action prevents the association of coactivators, thereby repressing the expression of PPARα target genes.

The study of this compound has significant implications for various fields, particularly in oncology, where it has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines.[6] This guide will delve into the specific molecular consequences of this compound treatment, with a focus on its impact on gene expression.

Quantitative Effects of this compound on Gene and Protein Expression

The administration of this compound leads to significant alterations in the expression levels of various genes and proteins, particularly those involved in cell cycle regulation and metabolism. The following tables summarize the quantitative changes observed in different experimental models.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Protein | Treatment Concentration | Duration | Change in Expression | Reference |

| Caki-1 (Renal Cell Carcinoma) | c-Myc | 25 µM | 24 hours | Marked Decrease | [6] |

| Caki-1 (Renal Cell Carcinoma) | Cyclin D1 | 25 µM | 24 hours | Marked Decrease | [6] |

| Caki-1 (Renal Cell Carcinoma) | CDK4 | 25 µM | 24 hours | Marked Decrease | [6] |

| 786-O (Renal Cell Carcinoma) | c-Myc | 25 µM | 24 hours | Marked Decrease | [6] |

| 786-O (Renal Cell Carcinoma) | Cyclin D1 | 25 µM | 24 hours | Marked Decrease | [6] |

| 786-O (Renal Cell Carcinoma) | CDK4 | 25 µM | 24 hours | Marked Decrease | [6] |

| PTJ64i (Head and Neck Paraganglioma) | CDK4 | Not Specified | Not Specified | Marked Decrease | [7] |

| PTJ64i (Head and Neck Paraganglioma) | Cyclin D3 | Not Specified | Not Specified | Marked Decrease | [7] |

| PTJ64i (Head and Neck Paraganglioma) | Cyclin B1 | Not Specified | Not Specified | Marked Decrease | [7] |

| PTJ86i (Head and Neck Paraganglioma) | CDK4 | Not Specified | Not Specified | Marked Decrease | [7] |

| PTJ86i (Head and Neck Paraganglioma) | Cyclin D3 | Not Specified | Not Specified | Marked Decrease | [7] |

| PTJ86i (Head and Neck Paraganglioma) | Cyclin B1 | Not Specified | Not Specified | Marked Decrease | [7] |

Table 2: Effect of this compound on Metabolic Gene and Protein Expression

| Cell Line/Model | Gene/Protein | Treatment Concentration | Duration | Change in Expression | Reference |

| MDA-MB-231 (Breast Cancer Mammospheres) | GLUT-1 | 8 µM | 72 hours | Significant Downregulation | [8] |

| MDA-MB-231 (Breast Cancer Mammospheres) | Hexokinase (HKII) | 8 µM | 72 hours | Significant Downregulation | [8] |

| MDA-MB-231 (Breast Cancer Mammospheres) | Pyruvate Kinase (PKM) | 8 µM | 72 hours | Significant Downregulation | [8] |

| MDA-MB-231 (Breast Cancer Mammospheres) | HMG-CoA Reductase (HMGCR) | 8 µM | 72 hours | Strong Reduction | [8] |

| Caki-1 (Renal Cell Carcinoma) | c-Myc | 25 µM | 24 hours | Significant Decrease | [9] |

| 786-O (Renal Cell Carcinoma) | c-Myc | 25 µM | 24 hours | Significant Decrease | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by antagonizing the PPARα signaling pathway. The following diagrams illustrate the mechanism of action of this compound and its impact on downstream signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to GW6471: Elucidating its Impact on Lipid Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: GW6471 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor that governs the transcription of genes central to lipid and glucose metabolism. By competitively inhibiting PPARα, this compound serves as an invaluable chemical probe for dissecting the intricate roles of this receptor in various physiological and pathophysiological states. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on lipid metabolism as demonstrated in key studies, and detailed experimental protocols for its application. The guide incorporates structured data tables for easy comparison and Graphviz diagrams to visualize complex signaling pathways and workflows, offering a comprehensive resource for researchers investigating lipid metabolism and related therapeutic targets.

Introduction to this compound and PPARα

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the steroid hormone receptor superfamily.[1] The family consists of three isotypes: PPARα, PPARγ, and PPARβ/δ, each playing distinct roles in regulating energy homeostasis, cell growth, and inflammation.[2]

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation by endogenous ligands like long-chain fatty acids or synthetic agonists (e.g., fibrates), PPARα forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[1] These target genes are critically involved in fatty acid uptake, β-oxidation, and lipid transport.[3][4]

This compound is a well-characterized, potent, and selective competitive antagonist for PPARα, acting at nanomolar concentrations.[1] Its specificity allows researchers to inhibit the PPARα signaling pathway precisely, thereby elucidating the receptor's function in metabolic processes and disease models, from nonalcoholic steatohepatitis (NASH) to various cancers.[5][6]

Mechanism of Action: Antagonism of the PPARα Signaling Pathway

This compound exerts its effects by directly competing with endogenous or synthetic agonists for binding to the ligand-binding domain (LBD) of PPARα. This binding event prevents the conformational change required for the receptor to release co-repressors and recruit co-activators, thereby blocking the formation of a functional transcription initiation complex. The result is the repression of PPARα-mediated gene expression.

This antagonistic action effectively shuts down the downstream effects of PPARα activation, including the upregulation of genes involved in fatty acid oxidation (FAO) and lipid transport. This makes this compound a powerful tool for studying metabolic reprogramming in cells and organisms.

Quantifiable Impact of this compound on Lipid Metabolism

This compound has been employed across numerous studies to probe the consequences of PPARα inhibition. Its effects are observable at the cellular and systemic levels, leading to significant alterations in lipid profiles, gene expression, and overall energy balance.

In Vitro Studies

In cell-based models, this compound has been instrumental in revealing the role of PPARα in cellular proliferation and metabolic adaptation, particularly in cancer cells that rely on fatty acid oxidation for energy.

Table 1: Summary of Quantitative Data from In Vitro Studies with this compound

| Parameter Measured | Cell Model | Treatment Condition | Key Result | Reference |

|---|---|---|---|---|

| Cell Viability | MDA-MB-231 Breast Cancer Mammospheres | 4–16 µM this compound for 72h | Significant, dose-dependent reduction in viability. 8 µM chosen for subsequent experiments. | [1][7] |

| Lipid Droplets (LDs) | Glioblastoma Stem Cells (GSCs) | 8 µM (normoxia) or 16 µM (hypoxia) this compound | Strong reduction of lipid droplets observed under both conditions. | [8] |

| Cholesterol Content | Glioblastoma Stem Cells (GSCs) | 8 µM (normoxia) or 16 µM (hypoxia) this compound | Significant decrease in cholesterol content in both normoxic and hypoxic conditions. | [8] |

| Gene Expression (FABP7) | Hypoxic Glioblastoma Stem Cells (GSCs) | 16 µM this compound | Decreased protein expression of Fatty Acid Binding Protein 7 (FABP7). | [8] |

| Gene Expression (PPARγ) | Hypoxic Glioblastoma Stem Cells (GSCs) | 16 µM this compound | Increased protein expression of PPARγ, with predominantly nuclear localization. | [8] |

| Fatty Acid Uptake | Primary Intestinal Organoids (from PPARA-humanized mice) | WY14643 (agonist) + this compound | This compound reversed the increase in fatty acid uptake induced by the PPARα agonist. | [5] |

| Lactate (B86563) Levels | Renal Cell Carcinoma (RCC) cells | 25 µM this compound for 24h | Significantly decreased lactate levels in RCC cells but not in normal kidney cells. |[9] |

In Vivo Studies

Animal models provide systemic insights into how PPARα antagonism affects organism-level metabolism, body composition, and disease progression.

Table 2: Summary of Quantitative Data from In Vivo Studies with this compound

| Parameter Measured | Animal Model | Treatment Protocol | Key Result | Reference |

|---|---|---|---|---|

| Tumor Growth | Xenograft Mouse Model (Caki-1 RCC cells) | 20 mg/kg this compound (i.p.) every other day for 4 weeks | Significantly attenuated tumor growth, comparable to sunitinib (B231) treatment. | [9][10][11] |

| Body & Liver Weight | PPARA-humanized mice on a High-Fat Diet (HFD) | This compound for 12 weeks | Decreased body weight and liver weight compared to vehicle-treated controls. | [5] |

| Serum Lipids | PPARA-humanized mice on HFD | This compound for 12 weeks | Reduced serum levels of Total Cholesterol (TC), Triglycerides (TG), and Non-Esterified Fatty Acids (NEFA). | [5] |

| Hepatic Lipids | PPARA-humanized mice on HFD | This compound for 12 weeks | Decreased hepatic lipid accumulation and reduced hepatic TG/TC levels. | [5] |

| Intestinal Gene Expression | PPARA-humanized mice on HFD | this compound for 12 weeks | Decreased mRNA and protein expression of the PPARα target gene Fabp1. |[5] |

Key Experimental Protocols

The following section details generalized methodologies for key experiments frequently cited in studies involving this compound. Researchers should adapt these protocols based on their specific cell line or animal model.

Cell Viability (MTS Assay)

This colorimetric assay assesses cell viability based on the metabolic reduction of a tetrazolium salt by living cells.[1]

-

Seeding: Plate cells (e.g., 1 × 10⁶ cells/mL) in a 96-well plate and allow them to adhere or form spheroids.[1]

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 4-16 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 72 hours).[12]

-

Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Read the absorbance at 490 nm using a microplate reader. Viability is expressed as a percentage relative to the vehicle-treated control.

Lipid Droplet Staining (BODIPY)

This method uses a fluorescent dye to visualize and quantify neutral lipid droplets within cells.[8]

-

Cell Culture & Treatment: Grow cells on glass coverslips or imaging plates and treat with this compound as required.

-

Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15-30 minutes.

-

Staining: Wash again with PBS and incubate with a working solution of BODIPY 493/503 (e.g., 1-2 µg/mL) for 15-30 minutes at room temperature, protected from light.

-

Counterstaining (Optional): Stain nuclei with DAPI for 5 minutes.

-

Imaging: Wash with PBS, mount the coverslips, and visualize using a fluorescence microscope. Quantify fluorescence intensity or droplet count per cell using image analysis software.

Gene Expression Analysis (qRT-PCR)

This technique measures the expression levels of specific genes of interest.

-

Cell Lysis & RNA Extraction: Treat cells with this compound, then harvest and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

-

PCR Amplification: Perform quantitative PCR using a thermal cycler with a fluorescent dye (e.g., SYBR Green) and specific primers for target genes (e.g., CPT1A, FABP7, PPARG) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to controls.

In Vivo Xenograft Mouse Model

This protocol is used to assess the effect of this compound on tumor growth in a living organism.[9][10]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ Caki-1 cells) into the flank of immunocompromised mice (e.g., athymic Nu/Nu).[10]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~5 mm in diameter).

-

Treatment Groups: Randomize mice into treatment groups: Vehicle control, this compound, and potentially a positive control like sunitinib.[10]

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at a specified dose and frequency (e.g., 20 mg/kg body weight every other day).[9][10] Administer vehicle to the control group following the same schedule.

-

Monitoring: Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study (e.g., 4 weeks), euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further molecular analysis.

Conclusion

This compound is an indispensable tool for investigating the multifaceted role of PPARα in lipid metabolism. As a selective antagonist, it allows for the precise inhibition of the PPARα signaling pathway, enabling researchers to delineate its contribution to cellular energy homeostasis, disease progression, and metabolic reprogramming. The data consistently show that this compound effectively reduces lipid storage, cholesterol content, and fatty acid oxidation in various models by downregulating PPARα target genes. The detailed protocols and compiled quantitative data in this guide serve as a foundational resource for scientists aiming to leverage this compound in their studies, ultimately advancing our understanding of metabolic diseases and paving the way for novel therapeutic strategies.

References

- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foundational Research on GW6471 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor that plays a significant role in lipid metabolism and energy homeostasis. Emerging evidence has implicated PPARα in the pathobiology of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the foundational research on this compound in cancer cell lines, summarizing its mechanism of action, effects on cellular processes, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Mechanism of Action

This compound exerts its anticancer effects primarily through the competitive antagonism of PPARα.[1][2] In cancer cells where PPARα is active, it can promote proliferation and metabolic reprogramming to support tumor growth.[3][4] By blocking the binding of endogenous ligands to PPARα, this compound inhibits the transcription of PPARα target genes, leading to a cascade of downstream effects that collectively impede cancer cell growth and survival.[5][6] The specificity of this compound for PPARα has been confirmed in studies where its effects were mimicked by siRNA-mediated knockdown of PPARα.[5][6]

Effects on Cancer Cell Lines

Cell Viability and Proliferation

Treatment with this compound has been shown to significantly reduce the viability and proliferation of various cancer cell lines in a dose-dependent manner.[1][5] This has been observed in renal cell carcinoma (786-O and Caki-1), triple-negative breast cancer stem cells (MDA-MB-231 mammospheres), and head and neck paraganglioma (HNPGL) cells.[1][5][7]

Quantitative Data on Cell Viability

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PTJ64i | Head and Neck Paraganglioma | 10 | [7] |

| PTJ86i | Head and Neck Paraganglioma | 16 | [7] |

Further research is required to establish a comprehensive panel of IC50 values for this compound across a broader range of cancer cell lines.

Cell Cycle Arrest

A primary mechanism by which this compound inhibits cancer cell proliferation is through the induction of cell cycle arrest, predominantly at the G0/G1 phase.[5][6] This has been demonstrated in renal cell carcinoma and breast cancer stem cells.[1][5] The arrest at the G0/G1 checkpoint prevents cells from entering the S phase, thereby halting DNA replication and cell division.

Apoptosis

In addition to cell cycle arrest, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][5][8] This is evidenced by increased annexin (B1180172) V staining and cleavage of poly(ADP-ribose) polymerase (PARP).[5] The induction of apoptosis contributes to the overall reduction in tumor cell viability.

Metabolic Reprogramming

This compound significantly impacts the metabolic landscape of cancer cells. It has been shown to inhibit glycolysis, the process of breaking down glucose for energy, which is often highly active in tumors (the Warburg effect).[3][9] Interestingly, the cytotoxicity of this compound is synergistically increased when glycolysis is blocked, suggesting that cancer cells become more reliant on fatty acid oxidation for survival, a pathway that is also inhibited by PPARα antagonism.[5][6] this compound has also been linked to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[8]

Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways that govern cell proliferation, survival, and metabolism.

PPARα Signaling Pathway

As a direct antagonist, this compound inhibits the canonical PPARα signaling pathway. This prevents the transcription of genes involved in fatty acid metabolism and other processes that can support tumor growth.

Caption: this compound inhibits PPARα, preventing target gene transcription and cancer cell proliferation.

Cell Cycle Regulatory Pathway

This compound-induced G0/G1 cell cycle arrest is mediated by the downregulation of key cell cycle regulatory proteins, including c-Myc, Cyclin D1, and Cyclin-Dependent Kinase 4 (CDK4).[5][6]

Caption: this compound downregulates key proteins, leading to G1 cell cycle arrest.

PI3K/GSK3β/β-catenin Signaling Pathway

In head and neck paraganglioma cells, this compound has been shown to inhibit the PI3K/GSK3β/β-catenin signaling pathway, which is crucial for tumor cell proliferation and survival.[7]

Caption: this compound inhibits the PI3K/GSK3β/β-catenin survival pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after this compound treatment.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the general steps for analyzing the cell cycle distribution of this compound-treated cells.

Materials:

-

This compound-treated and control cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells from the culture plates.

-

Wash the cells with PBS and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol provides a general framework for detecting changes in protein expression (e.g., c-Myc, Cyclin D1, CDK4) following this compound treatment.

Materials:

-

This compound-treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for c-Myc, Cyclin D1, CDK4, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound has demonstrated significant anti-cancer activity in a variety of cancer cell lines, primarily through its role as a PPARα antagonist. Its ability to induce cell cycle arrest and apoptosis, coupled with its impact on cancer cell metabolism, underscores its potential as a therapeutic agent. The elucidation of its effects on key signaling pathways, such as the PI3K/GSK3β/β-catenin pathway, provides further insight into its mechanism of action and identifies potential biomarkers for patient selection. The experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic utility of this compound and the development of novel PPARα-targeted cancer therapies. Further research is warranted to expand the scope of its efficacy in other cancer types and to translate these promising preclinical findings into clinical applications.

References

- 1. researchtweet.com [researchtweet.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]

- 5. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

GW6471: A Technical Guide to a Selective PPARα Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GW6471, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The document details the discovery, mechanism of action, and pharmacological properties of this compound, with a focus on its application in preclinical research, particularly in the fields of oncology and metabolic disease. Detailed experimental protocols for key in vitro and in vivo assays are provided, and quantitative data are summarized in tabular format for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's biological context and experimental application.

Introduction

This compound is a small molecule antagonist of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2][3] As a member of the nuclear receptor superfamily, PPARα, upon activation by endogenous ligands such as fatty acids or synthetic agonists, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent gene transcription.[1][2][3] this compound functions by competitively inhibiting the binding of agonists to PPARα, thereby preventing the recruitment of coactivators and instead promoting the binding of corepressor proteins, leading to the repression of target gene expression.[4] This selective antagonism has made this compound an invaluable tool for elucidating the physiological and pathophysiological roles of PPARα.

Discovery and Development

While the specific details of the initial discovery and synthesis of this compound are not extensively documented in publicly available literature, it was developed as a selective antagonist to investigate the therapeutic potential of modulating PPARα activity. Its utility has been demonstrated in numerous preclinical studies, particularly in cancer research, where it has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[5][6][7][8]

Mechanism of Action

This compound exerts its antagonistic effect by binding to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor that favors the recruitment of corepressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) and NCoR (Nuclear Receptor Corepressor), over coactivator proteins.[4] This shift in coregulator interaction leads to the transcriptional repression of PPARα target genes.

Signaling Pathway

The canonical PPARα signaling pathway and the antagonistic action of this compound are depicted in the following diagram.

Pharmacological Data

The following tables summarize the key pharmacological and physicochemical properties of this compound.

Table 1: In Vitro Activity

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.24 µM | Human | PPARα Reporter Assay | [4] |

| EC50 | 2.1 µM | Human | SARS-CoV-2 Infection Assay (Airway Organoids) | [4] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C35H36F3N3O4 | [4] |

| Molecular Weight | 619.67 g/mol | [4] |

| Solubility | Soluble to 75 mM in DMSO and to 10 mM in ethanol (B145695) | [4] |

| Purity | ≥98% (HPLC) | [4] |

| CAS Number | 880635-03-0 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability (MTS) Assay

This protocol is adapted from studies on breast cancer stem cells.[5]

-

Cell Seeding: Plate dissociated mammospheres at a density of 1 x 106 cells/mL in a 96-well plate.

-

Treatment: After 72 hours of incubation to allow for cell attachment and recovery, treat the cells with various concentrations of this compound (e.g., 4-16 µM).

-

Incubation: Incubate the cells with this compound for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Cell Cycle Analysis

This protocol is based on the methodology used for analyzing the effect of this compound on cancer cells.[5]

-

Cell Collection: Collect untreated and this compound-treated (e.g., 8 µM for 72 hours) mammospheres.

-

Fixation: Wash the cells twice with ice-cold PBS and fix in 70% ethanol at 4°C for 30 minutes.

-

Staining: Wash the fixed cells twice with ice-cold PBS and stain with a solution containing 50 µg/mL propidium (B1200493) iodide, 0.1% Igepal, and RNase A (6 µg/1 x 106 cells) for 30 minutes in the dark at 4°C.

-

Data Acquisition: Analyze the cell cycle phase distribution using a flow cytometer.

In Vivo Xenograft Model

This protocol is derived from studies on renal cell carcinoma xenografts in mice.[7][9]

-

Animal Model: Use male athymic Nu/Nu mice (8 weeks old).

-

Cell Implantation: Subcutaneously inject Caki-1 cells into the flank of the mice.

-

Tumor Growth: Allow tumors to reach a volume of approximately 5 mm in diameter.

-

Treatment: Administer this compound intraperitoneally at a dose of 20 mg/kg body weight every other day for 4 weeks. The vehicle control can be 4% DMSO in PBS.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental Workflow Diagram

Clinical Development

While preclinical studies have suggested that this compound could be a potent adjuvant for cancer therapies, there is currently no publicly available information indicating that this compound has entered into formal clinical trials.[5][6]

Conclusion

This compound is a well-characterized and selective PPARα antagonist that has proven to be a valuable research tool for dissecting the roles of PPARα in health and disease. Its ability to inhibit PPARα-mediated transcription has been leveraged in numerous in vitro and in vivo studies to investigate the therapeutic potential of targeting this nuclear receptor, particularly in the context of cancer. This technical guide provides a summary of the available data on this compound and detailed protocols to aid researchers in its application. Further investigation is warranted to explore the full therapeutic potential of this compound.

References

- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 4. rndsystems.com [rndsystems.com]

- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of GW6471 in Cardiomyocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyocyte differentiation from pluripotent stem cells is a cornerstone of cardiovascular research, offering profound insights into developmental biology, disease modeling, and regenerative medicine. A key regulator in the intricate network of cardiac development is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This nuclear receptor is pivotal in managing cellular energy metabolism, a critical aspect of cardiomyocyte maturation and function. GW6471, a potent and specific antagonist of PPARα, has emerged as an invaluable chemical tool to probe the function of this receptor in the differentiation of cardiomyocytes. This technical guide provides an in-depth overview of this compound's function, summarizing key experimental findings, detailing relevant protocols, and visualizing the underlying molecular pathways.

Core Function of this compound in Cardiomyocyte Differentiation

This compound functions as a competitive antagonist of PPARα. By binding to the ligand-binding domain of PPARα, it prevents the recruitment of coactivators, thereby inhibiting the transcription of PPARα target genes. In the context of cardiomyocyte differentiation, the primary role of this compound is to block the pro-cardiomyogenic signals mediated by PPARα.

Impact on Cardiomyocyte Gene and Protein Expression

The application of this compound to differentiating embryonic stem cells (ESCs) has been shown to significantly impede the development of cardiomyocytes. This is evidenced by a marked reduction in the expression of key cardiac-specific genes and proteins.

Table 1: Effect of this compound on Cardiomyocyte-Specific Gene Expression

| Gene | Function | Effect of this compound Treatment |

| α-MHC (Alpha-Myosin Heavy Chain) | A major contractile protein in adult ventricular cardiomyocytes. | Reduced expression[1][2] |

| MLC2v (Myosin Light Chain 2v) | A regulatory protein associated with the myosin heavy chain in ventricular cardiomyocytes. | Reduced expression[1][2] |

Table 2: Effect of this compound on Cardiomyocyte-Specific Protein Expression

| Protein | Function | Effect of this compound Treatment |

| α-actinin | A component of the Z-discs in sarcomeres, crucial for muscle contraction. | Reduced expression[1][2] |

| Troponin-T | A component of the troponin complex, which regulates muscle contraction in response to calcium. | Reduced expression[1][2] |

It is noteworthy that while this compound inhibits the expression of these structural and functional cardiac markers, it does not appear to affect the expression of early cardiac transcription factors such as GATA4, Nkx2.5, and MEF2C[2]. This suggests that PPARα signaling is likely more critical for the later stages of cardiomyocyte differentiation and maturation rather than the initial commitment to the cardiac lineage.

Signaling Pathways Modulated by this compound

The inhibitory effect of this compound on cardiomyocyte differentiation is intertwined with key signaling pathways that govern cardiac development. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a significant player in this process, appearing to function upstream of PPARα.

Studies have demonstrated that the inhibition of the p38 MAPK pathway also prevents cardiomyocyte differentiation and affects the upregulation of PPARα[1]. This suggests a signaling cascade where p38 MAPK may regulate the expression or activity of PPARα, which in turn drives the expression of genes necessary for cardiomyocyte maturation. Bone Morphogenetic Protein (BMP) signaling is a known inducer of cardiac differentiation and has been shown to activate the p38 MAPK pathway, placing it as a likely upstream regulator in this cascade.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on cardiomyocyte differentiation from murine embryonic stem cells.

Murine Embryonic Stem Cell (mESC) Culture and Differentiation

-

mESC Culture: Culture mESCs on gelatin-coated plates in a standard mESC medium containing Leukemia Inhibitory Factor (LIF) to maintain pluripotency.

-

Embryoid Body (EB) Formation: To initiate differentiation, dissociate mESCs and culture them in suspension in differentiation medium without LIF to allow the formation of EBs.

-

Cardiomyocyte Differentiation: Plate the EBs onto gelatin-coated plates. Spontaneously contracting areas, indicative of cardiomyocytes, should appear within a few days.

Application of this compound

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution. A common concentration used in studies is 1 x 10-5 mol/L[1].

-

Treatment of EBs: Add this compound to the differentiation medium at the desired final concentration at specific time points during the differentiation protocol. The timing of addition can be varied to investigate the temporal role of PPARα.

Analysis of Cardiomyocyte Differentiation

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Extract total RNA from control and this compound-treated cells at various time points.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

qPCR: Perform qPCR using primers specific for cardiac genes (e.g., α-MHC, MLC2v) and a housekeeping gene for normalization.

Western Blotting

-

Protein Extraction: Lyse cells and extract total protein.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against cardiac proteins (e.g., α-actinin, Troponin-T) and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescence detection system.

Immunocytochemistry (ICC)

-

Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent-based buffer.

-

Immunostaining: Incubate cells with primary antibodies against cardiac markers, followed by fluorescently labeled secondary antibodies.

-

Imaging: Visualize stained cells using a fluorescence microscope.

Logical Framework for Investigating PPARα Function with this compound

The use of this compound in cardiomyocyte differentiation studies follows a clear logical framework to elucidate the role of PPARα.

Conclusion

This compound serves as a critical tool for dissecting the role of PPARα in cardiomyocyte differentiation. By specifically inhibiting PPARα, researchers can investigate the downstream consequences on gene expression, protein synthesis, and the overall development of functional cardiomyocytes. The evidence strongly suggests that PPARα, and by extension its inhibition by this compound, plays a crucial role in the maturation stages of cardiomyocyte development, downstream of the p38 MAPK signaling pathway. This technical guide provides a foundational understanding for researchers and professionals in the field to design and interpret experiments utilizing this potent PPARα antagonist.

References

An In-depth Technical Guide to the Binding Affinity of GW6471 to PPARα

This guide provides a comprehensive technical overview of the binding affinity of GW6471 to Peroxisome Proliferator-Activated Receptor Alpha (PPARα). It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction to PPARα and this compound

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2][3] It plays a crucial role in the regulation of lipid and glucose metabolism, particularly in tissues with high fatty acid catabolism rates such as the liver, heart, and kidney.[2][4] Upon activation by ligands, typically fatty acids or their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1][4]

This compound is a well-characterized and potent antagonist of PPARα.[5][6][7] Unlike agonists that activate the receptor, this compound inhibits its activity. It achieves this by inducing a conformational change in the PPARα ligand-binding domain (LBD) that promotes the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor), while displacing co-activator proteins.[5][8] This action effectively silences the transcriptional activity of PPARα.

Quantitative Binding Affinity Data

The binding affinity of this compound to PPARs has been quantified in several studies. The most commonly reported metric is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the receptor by 50%. Recent studies have also investigated the affinity of this compound for other PPAR isoforms, revealing it to be a dual antagonist for both PPARα and PPARγ.[9][10]

| Compound | Target Receptor | Assay Type | Binding Affinity (IC50) | Reference |

| This compound | PPARα | Cell-based reporter assay | 0.24 µM (240 nM) | [5][6][7][8] |

| This compound | PPARα | LanthaScreen™ TR-FRET | 0.015 µM (15 nM) | [9] |

| This compound | PPARγ | LanthaScreen™ TR-FRET | 0.052 µM (52 nM) | [9] |

Mechanism of Action of this compound

The primary mechanism of action for this compound as a PPARα antagonist involves the modulation of co-regulator protein interactions. In the presence of an agonist, PPARα undergoes a conformational change that facilitates the dissociation of co-repressors and the recruitment of co-activators, leading to gene transcription. This compound reverses this process. By binding to the ligand-binding pocket, it induces a distinct conformation that enhances the binding affinity of the PPARα LBD for co-repressor proteins like SMRT and NCoR, thereby inhibiting the transcription of target genes.[5][8]

Figure 1: Logical flow of this compound's antagonistic action on PPARα.

PPARα Signaling Pathway

The canonical PPARα signaling pathway begins with the binding of a ligand, which triggers a series of molecular events culminating in the regulation of gene expression.

-

Ligand Binding: Endogenous or exogenous ligands bind to the PPARα LBD.

-

Heterodimerization: Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: The PPARα-RXR heterodimer binds to PPREs on the DNA.

-

Co-regulator Exchange: In the presence of an agonist, co-repressors are released, and co-activators are recruited.

-

Transcription Initiation: The recruited co-activator complex initiates the transcription of target genes involved in lipid metabolism and fatty acid oxidation.

This compound disrupts this pathway by preventing the release of co-repressors and the recruitment of co-activators, thus keeping the target genes in a repressed state.

Figure 2: PPARα signaling pathway and the inhibitory role of this compound.

Experimental Protocols for Determining Binding Affinity

Several experimental techniques are employed to measure the binding affinity of compounds like this compound to PPARα. Below are detailed descriptions of some key methods.

The LanthaScreen™ TR-FRET competitive binding assay is a common method for determining ligand binding to PPARα.[9][11][12]

-

Principle: This assay measures the binding of a fluorescently labeled PPARα ligand (tracer) to the PPARα LBD, which is tagged with a terbium-labeled anti-GST antibody. When the tracer is bound, excitation of the terbium donor results in energy transfer to the fluorescent tracer (acceptor), producing a FRET signal. A test compound that binds to the LBD will compete with the tracer, leading to a decrease in the FRET signal.

-

Methodology:

-

A stock solution of the test compound (e.g., this compound) is serially diluted in DMSO.

-

The diluted compound is mixed with a reaction buffer containing the GST-tagged PPARα-LBD, the terbium-labeled anti-GST antibody, and a fluorescent tracer.

-

The mixture is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence detection.

-

The IC50 value is calculated by plotting the decrease in the FRET signal as a function of the test compound concentration.

-

Figure 3: Workflow for a TR-FRET competitive binding assay.

SPA is a radioisotopic binding assay that offers a homogeneous format for high-throughput screening.[13][14][15]

-

Principle: The PPARα protein is immobilized onto scintillant-containing microbeads. A radiolabeled ligand (e.g., [3H]-labeled agonist) is added to the mixture. When the radioligand binds to the receptor on the bead, the radioisotope is brought into close enough proximity to the scintillant to excite it, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal. A competitive inhibitor like this compound will displace the radioligand, leading to a decrease in the light signal.[16]

-

Methodology:

-

PPARα-LBD is incubated with SPA beads (e.g., protein A-coated PVT beads).

-

A radiolabeled PPARα ligand is added to the receptor-bead complex.

-

The test compound (this compound) is added at various concentrations.

-

The mixture is incubated to allow for competitive binding.

-

The light signal is measured using a scintillation counter.

-

The IC50 is determined from the concentration-dependent decrease in the signal.

-

This assay measures the functional consequence of ligand binding (i.e., activation or inhibition of gene transcription) in a cellular context.[6][12][17]

-

Principle: Cells (e.g., HepG2 or HEK293) are co-transfected with an expression vector for PPARα and a reporter plasmid.[12][18] The reporter plasmid contains a PPRE linked to a reporter gene, such as luciferase. When an agonist activates PPARα, it binds to the PPRE and drives the expression of the luciferase gene, producing a measurable light signal. An antagonist like this compound will inhibit this agonist-induced luciferase expression.

-

Methodology:

-

Host cells are cultured and transfected with the PPARα and reporter plasmids.

-

The transfected cells are treated with a known PPARα agonist to induce reporter gene expression.

-

The cells are simultaneously treated with varying concentrations of this compound.

-

After an incubation period (typically 24 hours), the cells are lysed, and the luciferase substrate is added.

-

The luminescence is measured with a luminometer.

-

The IC50 value is calculated based on the concentration of this compound that causes a 50% reduction in the agonist-induced luminescence.

-

Conclusion

This compound is a well-established, high-affinity antagonist of PPARα, with a reported IC50 in the nanomolar to low micromolar range. Its mechanism of action is centered on its ability to promote the recruitment of co-repressors to the PPARα LBD, thereby inhibiting the transcription of target genes. Recent evidence also points to its activity as a PPARγ antagonist. The binding affinity and functional effects of this compound are typically characterized using a suite of robust in vitro and cell-based assays, including TR-FRET, SPA, and reporter gene assays. This comprehensive understanding of this compound's interaction with PPARα is crucial for its use as a chemical probe in research and for the development of novel therapeutics targeting metabolic and proliferative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. This compound | PPARα antagonist | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. yorsearch.york.ac.uk [yorsearch.york.ac.uk]

- 16. youtube.com [youtube.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Studies of GW6471 in Inhibiting SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary findings on the inhibitory effects of GW6471 on SARS-CoV-2. Contrary to initial broad screenings of PPARα modulators, recent targeted research has identified this compound as a potential inhibitor of SARS-CoV-2 infection through a novel mechanism involving the Hypoxia-Inducible Factor 1α (HIF-1α) pathway. This document synthesizes the available data, details the experimental methodologies, and visualizes the core concepts to support further research and development in this area.

Executive Summary

Initial hypotheses around the role of Peroxisome Proliferator-Activated Receptor alpha (PPARα) in COVID-19 pathogenesis were centered on its anti-inflammatory properties. However, a significant breakthrough from an airway organoid-based screen revealed that the PPARα antagonist this compound blocks SARS-CoV-2 infection. This effect is not mediated by direct PPARα antagonism but rather by the downregulation of the HIF-1α signaling pathway. This discovery positions this compound as a promising candidate for further preclinical and clinical investigation as a host-directed therapy for COVID-19.

Quantitative Data Summary

A key study utilizing human pluripotent stem cell-derived airway organoids (hPSC-AOs) identified this compound as an inhibitor of SARS-CoV-2 infection. The quantitative data from this pivotal study is summarized below.

| Compound | Target Pathway | Model System | Efficacy Metric | Value | Reference |

| This compound | HIF-1α Signaling | hPSC-Airway Organoids | EC50 | 2.1 µM | [1] |

Table 1: Efficacy of this compound in Inhibiting SARS-CoV-2 Infection

Experimental Protocols

The following is a detailed methodology for the key experiments that identified and validated the inhibitory effect of this compound on SARS-CoV-2.

Human Pluripotent Stem Cell-Derived Airway Organoid (hPSC-AO) Culture and Differentiation

-

hPSC Culture: Human pluripotent stem cells are maintained on Matrigel-coated plates in mTeSR1 medium.

-

Definitive Endoderm Differentiation: hPSCs are differentiated into definitive endoderm by treatment with Activin A.

-

Anterior Foregut Endoderm Specification: The definitive endoderm is then guided towards an anterior foregut endoderm fate using a combination of Noggin and SB431542.

-

Lung Progenitor Specification: The anterior foregut endoderm is further differentiated into lung progenitors by treatment with a cocktail of growth factors including FGF10, FGF7, CHIR99021, and retinoic acid.

-

3D Organoid Formation: Lung progenitors are embedded in Matrigel and cultured in a 3D environment with a specialized lung organoid medium to form mature airway organoids containing various cell types, including ciliated and basal-like cells.

SARS-CoV-2 Infection of Airway Organoids

-

Virus Propagation: SARS-CoV-2 (e.g., USA-WA1/2020 isolate) is propagated in Vero E6 cells. Viral titers are determined by plaque assay.

-

Organoid Infection: Mature hPSC-AOs are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, an MOI of 0.2.[2]

-

Compound Treatment: this compound is added to the culture medium at various concentrations at the time of infection.

-